

Application Notes and Protocols: Beckmann Rearrangement of Butanal Oxime to Amides

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Compound of Interest

Compound Name: Butanal oxime

Cat. No.: B12762041

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Introduction

The Beckmann rearrangement is a fundamental transformation in organic chemistry that converts oximes into amides or lactams.[1][2] This reaction, named after its discoverer Ernst Otto Beckmann, typically proceeds under acidic conditions and has significant industrial applications, such as the synthesis of ϵ -caprolactam, the precursor to Nylon 6.[2][3] While the rearrangement of ketoximes to N-substituted amides is a well-established and high-yielding process, the rearrangement of aldoximes, such as **butanal oxime**, to primary amides presents unique challenges. Aldoximes are prone to undergo a competing fragmentation reaction, leading to the formation of nitriles, especially under harsh acidic conditions.[2][4]

Recent advancements in catalysis have led to the development of milder and more selective methods for the Beckmann rearrangement of aliphatic aldoximes, enabling the efficient synthesis of primary amides.[5][6] This document provides detailed application notes and protocols for the catalytic Beckmann rearrangement of **butanal oxime** to its corresponding primary amide, butanamide.

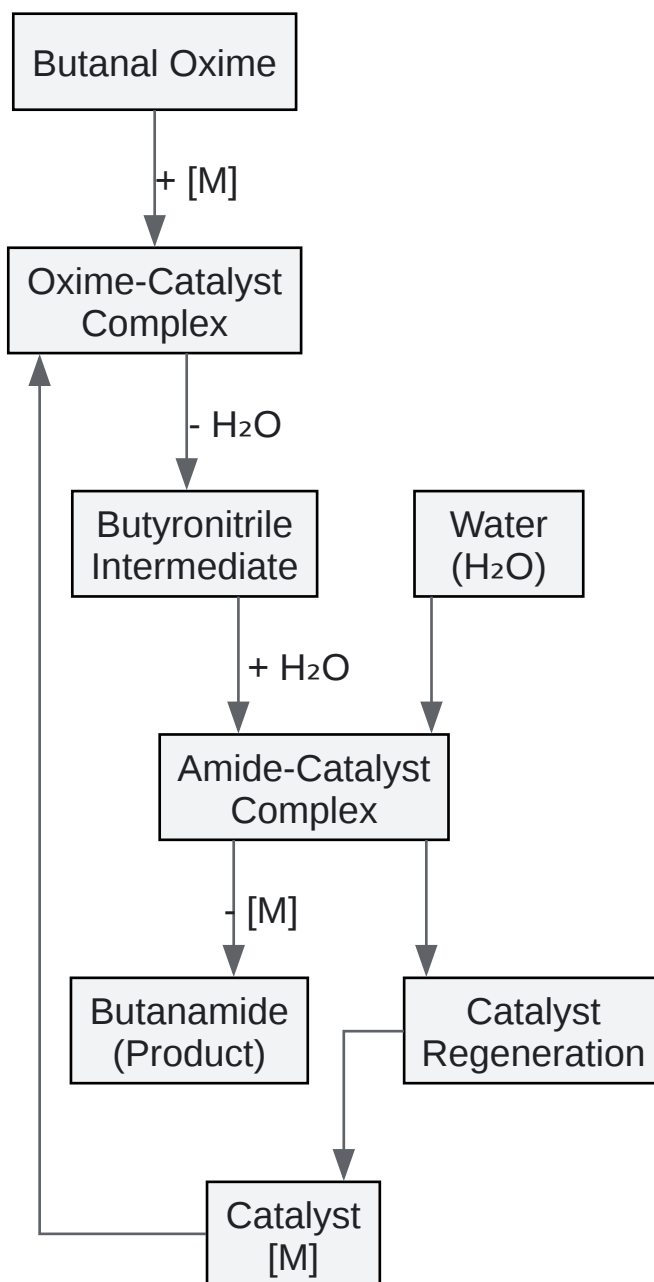
Clarification on the Expected Product: It is important to note that the direct Beckmann rearrangement of **butanal oxime** ($\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}=\text{NOH}$) is expected to yield butanamide ($\text{CH}_3\text{CH}_2\text{CH}_2\text{CONH}_2$) through the migration of the propyl group. The formation of N-ethylacetamide is not a direct product of this rearrangement, as it would require a different starting oxime.

Reaction Mechanism and Experimental Workflow

The catalytic Beckmann rearrangement of an aldoxime to a primary amide generally proceeds through a dehydration-rehydration sequence, often facilitated by a metal catalyst. The proposed mechanism involves the coordination of the oxime to the catalyst, followed by dehydration to a nitrile intermediate, which is then hydrated to the primary amide.^[1]

General Mechanism of Catalytic Beckmann Rearrangement of Aldoximes

Catalytic Cycle



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